molecular formula C16H21N5O5 B1681368 Thyrotropin-Releasing Hormone (TRH), Free Acid CAS No. 24769-58-2

Thyrotropin-Releasing Hormone (TRH), Free Acid

Cat. No. B1681368
CAS RN: 24769-58-2
M. Wt: 363.37 g/mol
InChI Key: ADDJKOLVQCQUMT-LLTYBXMGSA-N
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Description

Thyrotropin-Releasing Hormone (TRH) is a hypophysiotropic hormone produced by neurons in the hypothalamus. It stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary . TRH is a tripeptide, with an amino acid sequence of pyroglutamyl-histidyl-proline amide .


Synthesis Analysis

TRH is synthesized within parvocellular neurons of the paraventricular nucleus of the hypothalamus . It is translated as a 242-amino acid precursor polypeptide that contains 6 copies of the sequence -Gln-His-Pro-Gly-, with both ends of the sequence flanked by Lys-Arg or Arg-Arg sequences . To produce the mature form, a series of enzymes are required .


Molecular Structure Analysis

The molecular structure of TRH includes a structural formula of C16H22N6O4 and a molar mass of 362.390 g·mol −1 .


Chemical Reactions Analysis

The Hill coefficients for the TRH analogs in different species had the following ranges: MeTRH, 0.8–0.9; TRH, 0.8–0.9; CG3703, 0.9–1.1; MK-771, 0.9–1.3; RX7736, 0.8–1.1; [Glu1]TRH, 1.0–1.2; TRH glycinamide, 0.8–1.0; [N-Val2]TRH, 0.8–1.1; CG3509, 1.0–1.2; TRH free acid, 0.9–1.6 .


Physical And Chemical Properties Analysis

TRH has a structural formula of C16H22N6O4 and a molar mass of 362.390 g·mol −1 . The half-life of TRH in the blood is approximately 6 minutes .

Future Directions

Future research directions may include the synthesis of new TRH analogs that may have some advantageous properties compared with TRH . The phenomenon of biased agonism and signaling at the TRH receptor is also a potential area of interest . There are still many unanswered questions, particularly about the molecular details of post-receptor signaling .

properties

IUPAC Name

1-[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYONPBTNRIEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pglu-his-pro

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thyrotropin-Releasing Hormone (TRH), Free Acid
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Thyrotropin-Releasing Hormone (TRH), Free Acid
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Thyrotropin-Releasing Hormone (TRH), Free Acid
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Thyrotropin-Releasing Hormone (TRH), Free Acid
Reactant of Route 5
Thyrotropin-Releasing Hormone (TRH), Free Acid
Reactant of Route 6
Thyrotropin-Releasing Hormone (TRH), Free Acid

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